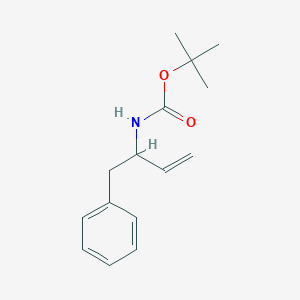

Tert-butyl N-(1-phenylbut-3-EN-2-YL)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-phenylbut-3-en-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h5-10,13H,1,11H2,2-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAHEVXTGAEKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-phenylbut-3-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenylbut-3-en-2-yl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction can be carried out using palladium(II) acetate as a catalyst, along with a suitable base such as cesium carbonate, in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl N-(1-phenylbut-3-en-2-yl)carbamate can undergo oxidation reactions, particularly at the phenyl and but-3-en-2-yl groups.

Reduction: Reduction reactions can target the double bond in the but-3-en-2-yl group, converting it to a single bond.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the but-3-en-2-yl group are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products:

Oxidation: Products may include oxidized derivatives of the phenyl and but-3-en-2-yl groups.

Reduction: The major product is the fully saturated derivative of the but-3-en-2-yl group.

Substitution: Substituted derivatives of the original compound, depending on the nature of the substituent.

Scientific Research Applications

Chemistry: Tert-butyl N-(1-phenylbut-3-en-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It may also be employed in the development of enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for the development of molecules with therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-phenylbut-3-en-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes that catalyze reactions involving carbamates. The compound can bind to the active site of the enzyme, preventing the substrate from accessing the catalytic site and thus inhibiting the enzyme’s activity. The exact molecular pathways involved depend on the specific enzyme and the context of the reaction.

Comparison with Similar Compounds

Key Differences :

- The phenylbutenyl group introduces π-π stacking capabilities and alkenyl reactivity (e.g., Diels-Alder reactions), which are absent in saturated or fully aliphatic analogues .

Functional Group Variations

Key Differences :

- Unlike compounds with propargyl or sulfonyl groups, the target molecule’s alkene is less reactive toward nucleophiles but serves as a site for electrophilic additions or cross-coupling reactions.

- The absence of heteroaromatic groups (e.g., pyrazole) limits metal-binding utility compared to analogues in Table 2.2 .

Physicochemical Properties

Notes:

Biological Activity

Tert-butyl N-(1-phenylbut-3-EN-2-YL)carbamate is a carbamate derivative characterized by its unique structural features, which include a tert-butyl group, a phenyl group, and a but-3-en-2-yl moiety. Its molecular formula is , with a molecular weight of approximately 247.33 g/mol. This compound has garnered interest in both organic synthesis and biological research due to its potential applications as an enzyme probe and inhibitor.

The biological activity of this compound primarily involves its interaction with specific enzymes. It is hypothesized that the compound can bind to the active sites of enzymes involved in carbamate metabolism, thereby inhibiting their activity. This inhibition occurs by blocking substrate access, which may be beneficial in studying enzyme-catalyzed reactions and developing therapeutic agents.

Potential Applications

- Enzyme Inhibition : The compound may serve as an inhibitor for enzymes that catalyze carbamate reactions, providing insights into metabolic pathways.

- Pharmaceutical Development : Its unique structure makes it a candidate for further modifications aimed at enhancing biological activity, particularly in the context of drug design.

Comparative Biological Activity

The following table summarizes the biological activities of related compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| (S)-tert-butyl (1-phenylbut-3-en-2-yl)carbamate | Potentially different due to chirality | Stereoisomer may exhibit varied effects |

| Ethyl N-(1-phenybutanoyl)carbamate | Lacks tert-butyl group | Different reactivity compared to target |

| (R)-tert-butyl (1-phenylbut-3-en-2-yl)carbamate | Similar structure, differing activity | Another enantiomer affecting pharmacology |

Case Studies and Research Findings

Recent studies have highlighted the potential of carbamate derivatives in various biological contexts. For instance:

Cytotoxic Activity

In one study, several compounds structurally related to this compound were screened for cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values ranging from 2.43 to 14.65 μM . These findings suggest that modifications to the carbamate structure can enhance anticancer properties.

Microtubule Assembly Inhibition

Another investigation assessed the microtubule assembly activity of various compounds, revealing that some derivatives could destabilize microtubules effectively at concentrations around 20 μM . This mechanism is crucial for understanding how these compounds could be utilized in cancer therapy by inducing apoptosis in malignant cells.

Q & A

Q. What are the standard synthetic routes for preparing Tert-butyl N-(1-phenylbut-3-EN-2-YL)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a tert-butyl carbamate group with a substituted phenylbutenyl amine. Key steps include:

- Protection of the amine : Use tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) in tetrahydrofuran (THF) at 0–25°C .

- Alkyne or alkene functionalization : For the phenylbutenyl moiety, employ Sonogashira coupling or Wittig reactions to introduce the double bond .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust catalyst loadings (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and alkene geometry (coupling constants J = 10–16 Hz for trans/cis configurations) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₀NO₂: 254.15) .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths and angles, while Mercury software visualizes packing motifs and hydrogen bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NOE effects or splitting patterns) arise from dynamic processes or impurities. Strategies include:

- Variable Temperature NMR : Identify rotational barriers or conformational exchange by acquiring spectra at −40°C to 60°C .

- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping signals and verify connectivity between the Boc group and the phenylbutenyl chain .

- Complementary Techniques : Cross-validate with IR (C=O stretch at ~1680 cm⁻¹) and X-ray data to resolve ambiguities .

Q. What strategies are effective for designing derivatives of this carbamate to enhance biological activity?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to modulate binding affinity. Ethynyl or methoxy groups can alter steric and electronic profiles .

- Bioisosteric Replacement : Replace the tert-butyl group with cyclopentyl or bicyclic moieties to improve metabolic stability .

- Activity Testing : Screen derivatives against target enzymes (e.g., proteases) using fluorescence-based assays or surface plasmon resonance (SPR) .

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and reactivity?

- Methodological Answer :

- Graph Set Analysis : Use Mercury to classify hydrogen bonds (e.g., D–H···A motifs) and quantify their geometry (distance, angle) .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular interactions. Stronger H-bond networks (e.g., N–H···O=C) increase melting points .

- Reactivity Insights : Polar solvents disrupt H-bonds, accelerating hydrolysis of the Boc group under acidic conditions (e.g., HCl/dioxane) .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., kinase domains). Focus on hydrophobic pockets accommodating the tert-butyl group .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthetic prioritization .

Q. How can enantiomeric resolution be achieved for chiral analogs of this carbamate?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases .

- Diastereomeric Salt Formation : React with L-tartaric acid in ethanol, followed by fractional crystallization .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with DFT-calculated curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.